Nicotinoyl azide
Overview
Description
Nicotinoyl azide is a synthetic intermediate capable of forming high energy intermediates known to form C-8 adducts with adenosine and guanosine . It has a molecular weight of 148.12 and its molecular formula is C6H4N4O .
Synthesis Analysis
Nicotinoyl azide has been generated from the photodecomposition of nicotinoyl azide . This process involves oxyphosphonium-type activation and it is based upon the use of nicotinoyl azide, a cheap and easily accessible azide ion source .
Molecular Structure Analysis
Nicotinoyl azide adopts a closed-shell singlet ground state stabilized by significant N ···O interactions .
Chemical Reactions Analysis
When nicotinoyl azide is hit with light, it undergoes a rapid chemical reaction to form adducts with solvent-exposed guanosines and adenosines on a folded RNA . This reaction is part of a method called light-activated structural examination of RNA (LASER), which is used for probing the solvent accessibility of purine nucleobases .
Physical And Chemical Properties Analysis
Nicotinoyl azide has a molecular weight of 148.12 and its molecular formula is C6H4N4O . It appears as a solid, white to off-white in color .
Scientific Research Applications
Spectroscopic Characterization in Nucleobase Solvent Accessibility
Nicotinoyl nitrene, generated from the photodecomposition of nicotinoyl azide, is used as a key intermediate in probing nucleobase solvent accessibility inside cells. This application is crucial in understanding the interactions of nucleobases with solvents at a molecular level (Liu et al., 2019).
Synthesis of Radiosensitizers
Nicotinoyl azide serves as an acetylating agent in the synthesis of nicotinoylamino acid compounds. These compounds have shown significant radiosensitizing effects, which is vital for enhancing the efficacy of radiotherapy in cancer treatment (Qin et al., 2008).
DNA-Binding Property Study
Nicotinoyl azide derivatives are used to modify the properties of nicotinic acid for better application in DNA-binding studies. These derivatives help in exploring the interactions of molecules with DNA, which is fundamental in the field of genetics and molecular biology (Zhao & Lu, 2017).
Neuropsychotropic Properties Exploration
Research into amino derivatives of nicotinic acid, including nicotinoyl azide derivatives, contributes to the understanding of their significant neuropsychotropic properties. This research is vital for the development of treatments for various neurological and psychological disorders (Kuznetsova et al., 1989).
Spin-labeled Analog Synthesis
Nicotinoyl azide is used in the synthesis of spin-labeled analogs of nicotinamide. These compounds are essential for research in magnetic resonance imaging and other applications requiring spin labels (Lifshits et al., 1976).
Structural Characterization and Inhibitor Study
Nicotinoyl chloride derivatives, synthesized using nicotinoyl azide, play a role in structural characterization and inhibitor studies. These studies contribute to the development of antimicrobial agents and understanding the mechanism of biological processes (Burnett, Johnston, & Green, 2015).
Modification of Pyrimidine Nucleos
osidesNicotinoyl chloride, synthesized from nicotinoyl azide, is used for the modification of pyrimidine nucleosides. This modification is significant in the field of biochemistry, particularly in understanding the interactions and functions of nucleosides at a cellular level (Makutova et al., 1995).
Synthesis of Bladder Cancer Biomarkers
The synthesis of nicotinuric acid, a biomarker for early detection of bladder cancer, involves nicotinoyl azide. This synthesis is crucial for developing diagnostic methods for early detection of bladder cancer, which is key to effective treatment (El-Kashef et al., 2018).
Synthesis of Anti-Inflammatory Compounds
Nicotinoyl azide is used in the synthesis of N-(Nicotinoyl) 3,5-dimethyl-4-(N-4-sulfamoylazo)-1,2-diazole, which has been evaluated for its anti-inflammatory activity. This synthesis and evaluation are important for the development of new anti-inflammatory drugs (Malik, 2013).
Skin Pigmentation Inhibition
N-Nicotinoyl dopamine, a derivative of nicotinoyl azide, inhibits melanosome transfer in skin cells, thereby reducing skin pigmentation. This application is particularly relevant in the cosmetic industry for skin whitening products and treatment of skin disorders related to pigmentation (Kim, Hwang, & Kim, 2015).
Future Directions
Recent advances in RNA structure-probing methods have started to yield important biological insights. The use of nicotinoyl azide in these methods, such as LASER, has been instrumental in these developments . Future directions for development include the creation of the next generation of RNA structure-probing technologies of higher sensitivity and resolution, which could then be applied in increasingly physiologically relevant studies .
properties
IUPAC Name |
pyridine-3-carbonyl azide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c7-10-9-6(11)5-2-1-3-8-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIOEUWGZNHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193159 | |
Record name | Nicotinoyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinoyl azide | |
CAS RN |
4013-72-3 | |
Record name | 3-Pyridinecarbonyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4013-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinoyl azide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinoyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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